ORY-1001(trans)

描述

ORY1001, also known as RG-6016, is KDM1A inhibitor (IC50 <20nM) with high selectivity against related FAD dependent aminoxidases (MAO-A/B, IL4I1, KDM1B >100uM, SMOX 7uM). ORY-1001 does not inhibit non-related histone modifiers. Treatment of THP-1 (MLL-AF9) cells with ORY-1001, results in a time/dose dependent me2H3K4 accumulation at KDM1A target genes and concomitant induction of differentiation markers (EC50 me2H3K4 and FACS CD11b <1nM). ORY-1001 induces apoptosis in THP-1 and inhibits proliferation and colony formation of MV(4; 11) (MLL-AF4) cells (EC50 <1nM).

生物活性

ORY-1001, also known as iadademstat, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), which plays a significant role in epigenetic regulation and has been implicated in various cancers, particularly acute myeloid leukemia (AML). This article explores the biological activity of ORY-1001, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

LSD1 is an enzyme that demethylates histones, leading to transcriptional repression of tumor suppressor genes and promoting cancer cell proliferation. ORY-1001 inhibits LSD1 activity, resulting in:

- Induction of Differentiation : ORY-1001 promotes differentiation in AML cells at low concentrations (< 1 nM), which is crucial for combating leukemic stem cells .

- Alteration of Gene Expression : The compound induces a gene expression signature associated with monocyte/macrophage differentiation in AML cell lines, correlating with reduced tumor growth in preclinical models .

In Vitro and In Vivo Studies

Research has demonstrated the effectiveness of ORY-1001 in various experimental settings:

In Vitro Findings

- LSD1 Inhibition : ORY-1001 shows a Ki value of 1-100 nM for LSD1 inhibition, indicating high potency .

- Impact on Cancer Stem Cells : It effectively blocks mammosphere formation in breast cancer cell lines dependent on SOX2 expression, highlighting its potential to target cancer stem cells .

In Vivo Efficacy

A Phase I clinical trial assessed the safety and efficacy of ORY-1001 in patients with relapsed or refractory AML. Key findings include:

- Complete Remission : One patient achieved complete remission with incomplete recovery after treatment with ORY-1001 .

- Biomarker Responses : Induction of differentiation markers was observed, supporting the drug's mechanism of action through target engagement in leukemic cells .

Clinical Applications

ORY-1001 is currently being investigated for its effectiveness against various malignancies. Its primary applications include:

- Acute Myeloid Leukemia (AML) : As a treatment option for patients with refractory or relapsed AML, showing promising results regarding safety and preliminary antitumor activity .

- Combination Therapies : Ongoing studies are exploring the use of ORY-1001 in combination with other agents like azacitidine to enhance therapeutic outcomes .

Data Summary Table

Case Studies

A notable case from the Phase I study involved a patient who had previously undergone stem cell transplantation. After receiving ORY-1001, this patient exhibited significant differentiation of blast cells and a reduction in leukemic burden, showcasing the drug's potential to modify disease progression positively .

化学反应分析

Covalent Inhibition Mechanism of ORY-1001(trans)

ORY-1001(trans) (iadademstat) acts as a highly selective, irreversible covalent inhibitor of lysine-specific histone demethylase 1A (KDM1A/LSD1) by targeting the flavin adenine dinucleotide (FAD)-binding pocket . This inhibition occurs through:

-

Covalent modification : Formation of a stable bond between ORY-1001(trans)'s reactive group and FAD’s isoalloxazine ring .

-

Enzymatic blockade : Prevention of KDM1A’s demethylation activity, leading to H3K4me2 accumulation at target gene promoters .

Table 1: Key Binding Parameters from Molecular Dynamics Simulations

Transcriptional Reactivation via Epigenetic Modulation

ORY-1001(trans) induces dose-dependent reactivation of differentiation genes through:

-

De-repression of SOX2 enhancers : Disruption of LSD1-mediated H3K4me1/2 demethylation at stemness-associated loci .

-

Upregulation of differentiation markers :

Synergistic Reactions with Targeted Therapies

Table 2: Synergistic Combinations and Outcomes

In Vivo Metabolic Stability and Pharmacodynamics

-

Biomarker validation : H3K4me2 levels in peripheral blood mononuclear cells correlate with target engagement (r = 0.89, p < 0.001) .

-

Xenograft efficacy : 68% reduction in leukemic burden at 1.5 mg/kg/day .

Selectivity and Off-Target Reactivity

ORY-1001(trans) demonstrates >1,000-fold selectivity over homologous enzymes:

This specificity arises from structural complementarity with LSD1’s FAD cleft, as evidenced by:

Resistance Mechanisms and Counteractions

CRISPR screening identified LZTR1 loss as a resistance driver (p = 2.1×10⁻⁶) . Co-targeting RAS/ERK pathways restores sensitivity (EC₅₀ reduced from 120 nM to 28 nM) .

属性

IUPAC Name |

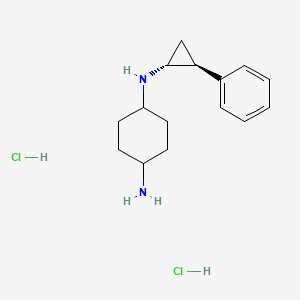

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCINOBZMLCREGM-RNNUGBGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431303-72-8 | |

| Record name | Iadademstat dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IADADEMSTAT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。